zervamicin A1-16
zervamicin A1-16
Brand Name:
Vulcanchem
CAS No.:
111908-11-3
VCID:
VC0056356
InChI:
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C
Molecular Formula:
C90H139N17O19
Molecular Weight:
1763.2 g/mol
zervamicin A1-16
CAS No.: 111908-11-3
Main Products
VCID: VC0056356
Molecular Formula: C90H139N17O19
Molecular Weight: 1763.2 g/mol
CAS No. | 111908-11-3 |
---|---|
Product Name | zervamicin A1-16 |
Molecular Formula | C90H139N17O19 |
Molecular Weight | 1763.2 g/mol |
IUPAC Name | methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
Standard InChI | InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Standard InChIKey | BDRNGIBQDOUEHT-LQAFYBHPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Sequence | WIAXIVXLXPAXPXPF |
Synonyms | zervamicin A1-16 Zrv-A1-16 |
PubChem Compound | 16132210 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume